L-甘油-L-半乳-庚糖

描述

L-Glycero-L-galacto-heptose is a crucial compound used for various applications. It plays a significant role in the development of potential drugs to study chronic diseases like cancer and diabetes . Additionally, its unique properties make it a key ingredient in the production of vaccines, assisting in enhancing their effectiveness .

Synthesis Analysis

The synthesis of L-glycero-L-galacto-heptose involves a diastereoselective organocatalytic syn-selective aldol reaction of dihydroxyacetone (DHA) with d-erythrose . This methodology has been expanded to the synthesis of various higher sugars by means of syn-selective carbon–carbon-bond-forming aldol reactions promoted by primary-based organocatalysts .Molecular Structure Analysis

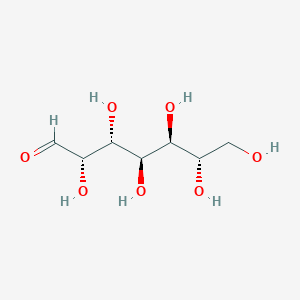

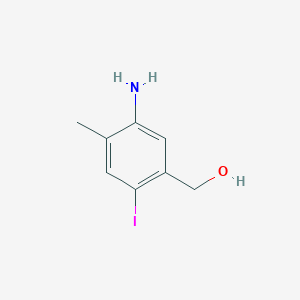

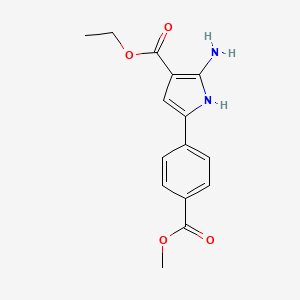

The molecular formula of L-Glycero-L-galacto-heptose is C7H14O7 . Its IUPAC name is (2S,3R,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanal .Chemical Reactions Analysis

The occurrence, metabolism, and transport of heptuloses, heptitols, and heptoses are integrated in accordance with function to emphasize the importance of these apparently neglected sugars . Results indicate that 7-C sugars share a common precursor and are products of a TKT-dependent heptulose shunt in which Suc-derived Fru 6-P is converted either to Sed 7-P or mannoheptulose 7-P or both in competent tissues and species .Physical And Chemical Properties Analysis

L-Glycero-L-galacto-heptose is a monosaccharide with a molecular weight of 210.18 . It tolerates transformations under slightly acidic conditions .科学研究应用

合成和结构分析

钼(VI)介导的合成: Hricovíniová (2002) 的一项研究描述了 d-甘油-l-半乳-辛糖(L-甘油-L-半乳-庚糖的衍生物)的实用合成方法,该方法使用钼酸根离子。该过程涉及立体异构化,并展示了一种获取八碳糖的方法 (Hricovíniová, 2002).

衍生物的结构表征: Dmitriev 等人 (1976) 研究了各种庚糖(包括 L-甘油-L-半乳-庚糖的衍生物)的酸催化异丙基化作用。这项工作有助于理解这些糖衍生物的结构方面 (Dmitriev 等人,1976).

在生物化学和分子生物学中的应用

用于生化研究的类似物合成: Balla 等人 (2007) 从 L-李可糖合成了 ADP L-甘油-D-甘露-庚糖的脱氧类似物。此衍生物可用作细菌 ADP 庚糖基转移酶的底物类似物,在生化和晶体学研究中很有用 (Balla 等人,2007).

探索非对映选择性: Khare 等人 (1994) 探索了 D-甘油-D-己糖-庚糖的合成,其与 L-甘油-L-半乳-庚糖在结构上相关。他们的工作提供了对这些化合物的非对映选择性的见解,这对于理解它们的生物学作用至关重要 (Khare 等人,1994).

聚糖识别和生物信息学

细菌多糖的结构研究: Hoffman 等人 (1977) 对含有 D-甘油-D-半乳-庚糖(与 L-甘油-L-半乳-庚糖密切相关)的细菌多糖进行了结构研究。这项研究对于理解这些糖在细菌细胞壁中的作用以及作为抗菌剂的潜在靶点非常重要 (Hoffman 等人,1977).

对聚糖识别的影响: McMahon 等人 (2020) 研究了立体电子效应如何影响聚糖识别,包括 L-甘油-α-D-甘露-庚糖等糖。了解这些影响对于开发靶向疗法和诊断至关重要 (McMahon 等人,2020).

细菌生物合成中的途径

核苷酸活化的前体生物合成: Valvano 等人 (2002) 综述了核苷酸活化的庚糖前体的生物合成途径,包括与 L-甘油-L-半乳-庚糖相关的途径。这项研究对于理解细菌细胞表面结构和潜在的药物靶点至关重要 (Valvano 等人,2002).

ADP-庚糖的生物合成和遗传学: Valvano (1999) 的研究深入探讨了 ADP-甘油-甘露-庚糖(与 L-甘油-L-半乳-庚糖相关的化合物)的生物合成和遗传学。该研究提供了对其合成的遗传方面的见解,这对于理解细菌毒力和潜在的抗菌策略至关重要 (Valvano,1999).

作用机制

Research suggests an alternative and novel mechanism of action of aminoglycosides in the inhibition of HepI, which directly leads to modification of LPS production in vivo . This finding could change our understanding of how aminoglycoside antibiotics function, with interruption of LPS biosynthesis being an additional and important mechanism of aminoglycoside action .

未来方向

The refined method for the synthesis of L-Glycero-L-galacto-heptose could be of practical value for further biological screening of heptose phosphate derivatives . This could dramatically alter strategies to modify the structure of aminoglycosides to improve the efficacy in fighting bacterial infections .

属性

IUPAC Name |

(2S,3R,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-JAIWFUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724983 | |

| Record name | L-glycero-L-galacto-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-glycero-L-galacto-Heptose | |

CAS RN |

20585-65-3 | |

| Record name | L-glycero-L-galacto-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dibromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B1508524.png)

![3-(Benzyloxymethyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1508528.png)

![N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine](/img/structure/B1508532.png)

![9-[3-(2-Naphthalenyl)phenyl]-anthracene](/img/structure/B1508534.png)

![4-(2-Chloro-6-iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1508546.png)

![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)